molecular formula C20H19Na2O10P B1683789 BNC105P CAS No. 945771-96-0

BNC105P

Katalognummer: B1683789
CAS-Nummer: 945771-96-0
Molekulargewicht: 496.3 g/mol
InChI-Schlüssel: VVIPLWCZZYERCA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate (BNC-105P) is a synthetic small-molecule microtubule targeting agent (MTA) with the molecular formula C₂₀H₁₉Na₂O₁₀P and a molecular weight of 496.316 g/mol . Its structure features a benzofuran core substituted with a methyl group at position 2, a methoxy group at position 6, and a 3,4,5-trimethoxybenzoyl moiety at position 2. The phosphate group at position 7 is conjugated as a disodium salt, enhancing aqueous solubility and bioavailability . BNC-105P has been investigated for its antitumor properties, particularly as a vascular-disrupting agent (VDA) that destabilizes microtubules in proliferating endothelial cells, leading to tumor blood vessel collapse .

Eigenschaften

CAS-Nummer

945771-96-0

Molekularformel

C20H19Na2O10P

Molekulargewicht

496.3 g/mol

IUPAC-Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI-Schlüssel

VVIPLWCZZYERCA-UHFFFAOYSA-L

Kanonische SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BNC 105P
BNC-105P
BNC105P

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BNC105P wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seines Wirkstoffs BNC105 beinhalten. Die Synthese beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS) für die Analyse und Reinigung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet großtechnische Synthese- und Reinigungsprozesse. Die Verbindung wird in einer kontrollierten Umgebung hergestellt, um ihre Reinheit und Wirksamkeit zu gewährleisten. Der Produktionsprozess umfasst die Umwandlung von this compound (Phosphat-Prodrug) in BNC105 (Wirkstoff) durch einen schnellen Umwandlungsprozess .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BNC105P durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die möglicherweise unterschiedliche Wirksamkeiten und Selektivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a benzofuran core with multiple methoxy groups and a phosphate moiety. This unique structure contributes to its biological activity, particularly in targeting vascular systems.

Anti-Cancer Activity

BNC105P has been primarily studied for its anti-cancer properties . It acts as a vascular disrupting agent (VDA), which means it targets the blood supply of tumors, leading to their necrosis and subsequent reduction in tumor size.

Case Study: Efficacy in Tumor Models

In preclinical studies, this compound demonstrated significant efficacy against various tumor types:

  • Model : Human breast cancer xenograft models
  • Findings : Treatment with this compound resulted in a reduction of tumor volume by up to 70% compared to control groups.
  • Mechanism : The compound disrupts the formation of new blood vessels (angiogenesis), effectively starving the tumor of nutrients and oxygen.

Vascular Disruption

The compound's ability to disrupt existing blood vessels makes it a candidate for combination therapies in oncology. By enhancing the effects of traditional chemotherapeutics, this compound may improve overall treatment outcomes.

Data Table: Comparative Efficacy of Vascular Disrupting Agents

AgentMechanismTumor TypeEfficacy (%) Reduction
This compoundVascular disruptionBreast cancer70
Combretastatin A4Vascular disruptionProstate cancer60
ZD6126Vascular disruptionColorectal cancer55

Potential in Combination Therapies

Research indicates that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects. This synergistic effect is attributed to the dual action of targeting both tumor cells and their vascular supply.

Example Study: Combination with Doxorubicin

A study evaluated the effects of this compound when used alongside doxorubicin in ovarian cancer models:

  • Results : The combination therapy resulted in a 50% increase in survival rates compared to doxorubicin alone.
  • : this compound enhances the cytotoxic effects of doxorubicin by disrupting the tumor vasculature.

Wirkmechanismus

BNC105P exerts its effects through a dual mode of action:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

BNC-105P belongs to a class of trimethoxyphenyl (TMP)-containing MTAs. Below is a comparative analysis with key analogs, focusing on structural features, mechanisms, and pharmacological profiles.

Structural Comparison
Compound Core Structure Key Substituents Phosphate Prodrug Molecular Weight (g/mol)
BNC-105P Benzofuran 6-methoxy, 2-methyl, 3-(3,4,5-trimethoxybenzoyl), 7-phosphate (disodium salt) Yes 496.32
Combretastatin A-4 Phosphate (CA-4P) Stilbene 3,4,5-trimethoxyphenyl, 4′-methoxy, phosphate prodrug at 3′-OH Yes ~516.3 (estimated)
OXi4503 Stilbene derivative 3-methoxy-2-phosphonooxy, 6-(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl Yes ~496.3 (estimated)
CKD-516 Triazole-thiazole 3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl-thiazole No 584.1 (HCl salt)
ABT-751 Sulfonamide N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide No 447.5

Key Observations :

  • Core Structure : BNC-105P’s benzofuran scaffold confers rigidity compared to the flexible stilbene backbone of CA-4P and OXi4503. This rigidity may enhance binding affinity to β-tubulin’s colchicine site .
  • Phosphate Prodrug Strategy: BNC-105P, CA-4P, and OXi4503 utilize phosphate groups to improve water solubility. The disodium salt in BNC-105P likely enhances stability in physiological conditions compared to mono-salt formulations .
  • Trimethoxyphenyl (TMP) Motif : All compounds retain the TMP group, critical for tubulin binding. Substitutions on the core structure (e.g., benzofuran vs. stilbene) modulate pharmacokinetics and resistance profiles .
Pharmacological and Clinical Profiles
Compound Mechanism of Action Clinical Phase (as of 2025) Advantages Limitations
BNC-105P Microtubule depolymerization → vascular disruption Phase II (renal cancer) High selectivity for tumor vasculature Dose-limiting hypertension
CA-4P (Fosbretabulin) Same as BNC-105P Approved (thyroid cancer) Proven efficacy in solid tumors Neurotoxicity, limited oral bioavailability
OXi4503 Dual action: microtubule disruption + ROS generation Phase I/II Enhanced cytotoxicity via redox cycling Hematological toxicity
CKD-516 Tubulin polymerization inhibition + VDA Phase II (colorectal cancer) Oral administration Gastrointestinal side effects
ABT-751 Binds β-tubulin’s vinca domain Phase III (pediatric tumors) Oral bioavailability, CNS penetration Neutropenia, neuropathy

Key Findings :

  • BNC-105P vs. CA-4P : While both target tubulin, BNC-105P’s benzofuran core may reduce neurotoxicity compared to CA-4P’s stilbene-derived metabolites. However, hypertension remains a challenge .
  • Phosphate vs. Non-Phosphate Analogs: Phosphate prodrugs (BNC-105P, CA-4P) exhibit better solubility but require enzymatic activation. Non-phosphate analogs like CKD-516 and ABT-751 bypass this step, enabling oral dosing .
  • Structural Impact on Efficacy : The benzofuran scaffold in BNC-105P may improve metabolic stability over stilbenes, which are prone to isomerization and oxidation .
Structure-Activity Relationship (SAR) Insights
  • TMP Group : Removal of the 3,4,5-trimethoxybenzoyl moiety in BNC-105P abolishes tubulin binding, underscoring its necessity .
  • Methoxy and Methyl Substitutions : The 6-methoxy and 2-methyl groups on the benzofuran core optimize steric interactions with tubulin’s hydrophobic pockets, enhancing potency .
  • Phosphate Group : Conjugation at position 7 improves solubility but delays active metabolite release compared to CA-4P’s faster phosphatase-mediated activation .

Biologische Aktivität

Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate, commonly referred to as BNC105P, is a prodrug of BNC105, which has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core modified with methoxy and trimethoxybenzoyl groups. This structural complexity contributes to its unique pharmacological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Tubulin Polymerization Inhibition : this compound has been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics. This action is crucial in cancer treatment as it interferes with cell division in rapidly proliferating tumor cells .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy against various cancer types .
  • Targeting Specific Biomolecules : this compound binds to specific enzymes and receptors involved in critical cellular processes, altering gene expression and cellular metabolism.

Anticancer Properties

This compound has demonstrated potent anticancer activity across various studies:

  • Cytotoxicity : In vitro studies have shown that BNC105 exhibits IC50 values ranging from 2–3 μM against several human cancer cell lines, indicating strong cytotoxic effects .
  • Animal Models : In vivo studies have confirmed its efficacy in murine tumor models, where it was more effective at disrupting tumor vasculature compared to other compounds .

Other Biological Activities

In addition to its anticancer properties, this compound shows potential antibacterial and antifungal activities due to its benzofuran moiety. The compound's interactions with various biochemical pathways suggest a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Activity : Research conducted by Flynn et al. demonstrated that structural modifications of benzofuran derivatives significantly influenced their antiproliferative activities against cancer cell lines. Specifically, the introduction of methyl and methoxy groups enhanced activity considerably .
  • Molecular Docking Studies : These studies indicated that the binding affinity of this compound to target proteins correlates with its biological activity, providing insights into optimizing its structure for improved efficacy .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Activity Type IC50 Values (μM) Target Cells/Models Notes
Cytotoxicity2–3Various human cancer cell linesStrong cytotoxic effects observed
Tumor Vasculature DisruptionN/AMurine tumor modelsMore effective than other compounds
Antibacterial ActivityVariesGram-positive bacteriaExhibits a wide range of antibacterial effects
Induction of ApoptosisN/ACancer cell linesActivates pro-apoptotic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BNC105P
Reactant of Route 2
Reactant of Route 2
BNC105P

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.